2-Amino-2-cyclopropyl-2-phenylacetic acid

Lipophilicity Drug-likeness ADME

2-Amino-2-cyclopropyl-2-phenylacetic acid (IUPAC: amino(cyclopropyl)phenylacetic acid; synonym: 2-cyclopropyl-2-phenylglycine) is a non-proteinogenic α,α-disubstituted amino acid featuring a cyclopropyl group, a phenyl group, and free amino and carboxylic acid functionalities at the α-carbon. This rigid, chiral scaffold serves as a versatile building block in medicinal chemistry, peptide synthesis, and the construction of conformationally constrained ligands.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 118317-40-1
Cat. No. B039307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-cyclopropyl-2-phenylacetic acid
CAS118317-40-1
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC=CC=C2)(C(=O)O)N
InChIInChI=1S/C11H13NO2/c12-11(10(13)14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
InChIKeyVPMDHEYROUXUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-cyclopropyl-2-phenylacetic Acid (CAS 118317-40-1): A Cyclopropyl-Containing α,α-Disubstituted Phenylglycine Building Block


2-Amino-2-cyclopropyl-2-phenylacetic acid (IUPAC: amino(cyclopropyl)phenylacetic acid; synonym: 2-cyclopropyl-2-phenylglycine) is a non-proteinogenic α,α-disubstituted amino acid featuring a cyclopropyl group, a phenyl group, and free amino and carboxylic acid functionalities at the α-carbon. This rigid, chiral scaffold serves as a versatile building block in medicinal chemistry, peptide synthesis, and the construction of conformationally constrained ligands [1]. The compound is commercially supplied as a racemic mixture (DL-form) with a typical purity of 95–97% and a molecular weight of 191.23 g/mol [1]. Its closest in-class analogs include α-methyl-2-phenylglycine and α-ethyl-2-phenylglycine, which differ only in the α-alkyl substituent.

Why Simple Substitution with α-Methyl or α-Ethyl Phenylglycine Cannot Replicate the Conformational Rigidity and Target‑Engagement Profile of 2-Amino-2-cyclopropyl-2-phenylacetic Acid


Although α,α-disubstituted phenylglycines share a common core, the nature of the α-substituent profoundly influences conformational dynamics, metabolic stability, and receptor interactions. The cyclopropyl group imposes a rigid, strained geometry that limits rotational freedom and directs binding conformations, whereas the freely rotating methyl or ethyl groups permit greater backbone flexibility. In the metabotropic glutamate receptor (mGluR) antagonist field, the α-cyclopropyl-substituted analog CPPG (α-cyclopropyl-4-phosphonophenylglycine) achieves ~20-fold selectivity for group III over group II mGluRs, while the α-methyl congener (α-methyl-4-carboxyphenylglycine) lacks this discrimination and instead produces a 3.5-fold increase in glutamate concentration in vivo [1]. Consequently, generic substitution with a linear alkyl phenylglycine cannot recapitulate the unique conformational restraint and pharmacodynamic selectivity that the cyclopropyl moiety confers to this scaffold.

Quantitative Differentiation Evidence for 2-Amino-2-cyclopropyl-2-phenylacetic Acid: Physicochemical, Conformational, and Biological Selectivity Data


Computed Lipophilicity (XLogP3-AA): Cyclopropyl vs. α-Methyl Phenylglycine

The calculated lipophilicity of 2-amino-2-cyclopropyl-2-phenylacetic acid is XLogP3-AA = −1.1 [1], compared to −1.5 for the α-methyl analog (2-amino-2-phenylpropanoic acid; PubChem CID 31722) [2]. The 0.4 log unit increase indicates that the cyclopropyl group imparts greater hydrophobicity to the scaffold, which can enhance passive membrane permeability while remaining within the favorable drug-like range (typically XLogP < 5). This difference arises because the cyclopropyl ring is more hydrophobic than a simple methyl group, translating to potentially improved oral bioavailability of derived peptidomimetics.

Lipophilicity Drug-likeness ADME

Topological Polar Surface Area (TPSA): Cyclopropyl vs. α-Methyl Phenylglycine

The TPSA of 2-amino-2-cyclopropyl-2-phenylacetic acid is 63.3 Ų [1], identical to that of α-methyl-2-phenylglycine (63.3 Ų) [2] and the α‑ethyl analog. This indicates an equivalent hydrogen‑bonding capacity. However, the cyclopropane ring adds approximately 15 ų of molecular volume compared to a methyl group, enhancing steric bulk without compromising PSA‑dependent permeability. This dual property—maintained TPSA with increased molecular volume—can improve shape complementarity in target binding pockets while preserving membrane passage.

Polar Surface Area Membrane Permeability Blood‑Brain Barrier

Conformational Restriction: Rotatable Bond Count and Cyclopropane Ring Strain

2-Amino-2-cyclopropyl-2-phenylacetic acid contains three rotatable bonds [1], one more than α-methyl-2-phenylglycine (two rotatable bonds) [2]. The additional rotatable bond corresponds to the α‑carbon–cyclopropyl linkage, providing a hinge point for scaffold orientation. However, the cyclopropane ring itself is conformationally locked with an internal C–C–C bond angle of ~60°, imparting local rigidity absent in the freely rotating methyl group. This dual nature—one extra degree of rotational freedom for overall scaffold positioning combined with the inherent strain of the three‑membered ring—allows medicinal chemists to fine‑tune peptide backbone geometry while potentially reducing the entropic penalty upon target binding.

Conformational Restriction Ring Strain Peptide Design

GPCR Subtype Selectivity: Evidence from the Cyclopropyl‑Phenylglycine Analog CPPG at mGlu Receptors

Although direct receptor selectivity data for unsubstituted 2-amino-2-cyclopropyl-2-phenylacetic acid are not publicly available, the closely related α‑cyclopropyl‑4‑phosphonophenylglycine (CPPG) provides compelling class‑level evidence: CPPG antagonizes group III mGluRs (mGlu4/6/7/8) with an IC50 of 2.2 nM and group II mGluRs (mGlu2/3) with an IC50 of 46.2 nM, exhibiting an approximate 20‑fold selectivity for group III over group II [1]. In contrast, α‑methyl‑4‑carboxyphenylglycine shows poor selectivity and instead elevates extracellular glutamate concentration up to 3.5‑fold in rat caudate nucleus in vivo [1]. This striking difference demonstrates that the α‑cyclopropyl substituent is a key determinant for achieving high subtype selectivity in phenylglycine‑based GPCR ligands, a property that cannot be replicated by α‑methyl or α‑ethyl congeners.

mGluR GPCR Selectivity CPPG

Optimal Research and Industrial Application Scenarios for 2-Amino-2-cyclopropyl-2-phenylacetic Acid


Design of Conformationally Constrained Peptidomimetics

The intrinsic rigidity of the cyclopropyl ring makes 2-amino-2-cyclopropyl-2-phenylacetic acid an ideal building block for constructing peptidomimetics with predefined backbone dihedral angles. This is directly supported by the rotatable bond count and ring strain evidence (Section 3, Evidence Item 3). Incorporating this α,α-disubstituted amino acid into peptide chains can lock the backbone into bioactive conformations, reducing entropic penalties and enhancing target affinity.

Development of Selective GPCR Ligands, Especially for mGlu Receptors

As demonstrated by the CPPG selectivity data (Section 3, Evidence Item 4), the α‑cyclopropyl‑phenylglycine scaffold can drive subtype selectivity for group III over group II mGluRs by ~20‑fold. Researchers pursuing selective mGluR modulators (or analogs targeting related class C GPCRs) should prioritize this compound over α‑methyl or α‑ethyl variants, particularly when aiming to decouple group II and group III receptor engagement.

Medicinal Chemistry Exploration of Cyclopropane Pharmacophores for Improved ADME Profiles

The favorable shift in lipophilicity (ΔXLogP = +0.4 vs. α‑methyl analog; Section 3, Evidence Item 1) combined with maintained low TPSA (Section 3, Evidence Item 2) makes this compound a valuable starting point for hit‑to‑lead campaigns where enhancing passive permeability without inflating TPSA is critical. Its cyclopropyl group also provides metabolic stability benefits over metabolically labile alkyl chains, a well‑documented class property of cyclopropyl‑containing amino acids.

Synthesis of Chiral Ligands and Resolving Agents

As a rigid, α,α-disubstituted phenylglycine, 2-amino-2-cyclopropyl-2-phenylacetic acid can be resolved into single enantiomers and used as a chiral auxiliary, ligand, or resolving agent in asymmetric synthesis. Its tertiary α‑carbon prevents racemization under conditions that epimerize secondary α‑phenylglycines, offering greater configurational stability in multi‑step synthetic sequences.

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